Dilinoleoylphosphatidylcholine

Overview

Description

Dilinoleoylphosphatidylcholine (DLPC) is a molecule that is dominant in Essential Phospholipids (EPL), with up to 52% of the administered PCs . It differentiates EPL from typical phospholipids and Phosphatidylcholine (PC) consumed through diet and synthesized within the body .

Synthesis Analysis

Phosphatidylcholine synthesis can occur via the choline branch of the Kennedy pathway, the N-methylation of phosphatidylethanolamine (PE), or the remodeling of exogenous phospholipids . The cholinephosphate cytidylyltransferase (CPCT) catalyzes the formation of CDP-choline, a key intermediate in the choline branch of the Kennedy pathway .Molecular Structure Analysis

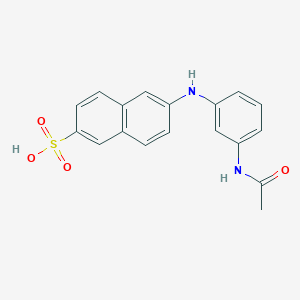

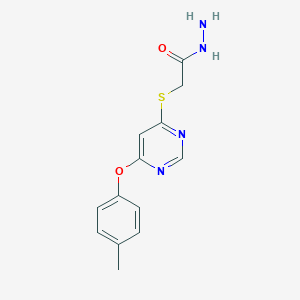

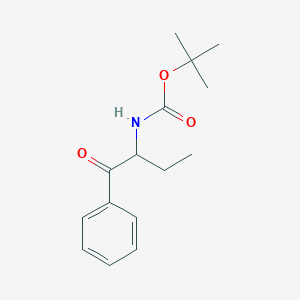

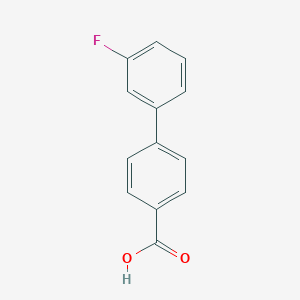

DLPC has a molecular formula of C44H80NO8P and a molecular weight of 782.1 g/mol . The InChIKey of DLPC is FVXDQWZBHIXIEJ-ZPPAUJSGSA-N . The crystal structures of human PC-TP in complex with DLPC reveal that a single well-ordered PtdCho molecule occupies a centrally located tunnel .Chemical Reactions Analysis

DLPC is a potent antioxidant and is mainly responsible for the protective effect of polyenylphosphatidylcholine . It is incorporated into the membranes and acts as an effective chain-breaking antioxidant .Physical And Chemical Properties Analysis

DLPC is a major cell membrane constituent and precursor of important second messengers . It is a type of ionizable lipid, which initiates electrostatic binding with endosomal membranes and facilitates cytosolic release .Scientific Research Applications

Lipid Composition Analysis in Hemp By-Products

1,2-Linoleoylphosphatidylcholine is found in the lipid composition of hemp by-products. It was identified in a study that analyzed polar lipids in hemp by-products using Ultra-High Performance Liquid Chromatography and High-Resolution Mass Spectrometry . The study found that 1,2-dilinoleoylphosphatidylcholine was one of the major phosphatidylcholines present .

Oxidation Studies in Lipoproteins

This compound has been used in studies analyzing the oxidation of lipoproteins. A study measured 1-palmitoyl-2-linoleoylphosphatidylcholine monohydroperoxide (PC 16:0/18:2-OOH) and 1-stearoyl-2-linoleoylphosphatidylcholine monohydroperoxide (PC 18:0/18:2-OOH) during copper oxidation of LDL and HDL by liquid chromatography/mass spectrometry . This study provides insights into the role of these compounds in lipid peroxidation processes related to various pathological conditions .

Drug Delivery Systems

1,2-Linoleoylphosphatidylcholine can potentially be used in drug delivery systems (DDS). Although specific studies on this compound in DDS are not available, phospholipids are commonly used in the formulation of nanocarriers for DDS . These nanocarriers include micelles, liposomes, dendrimers, nanogels, and inorganic materials .

Mechanism of Action

Target of Action

1,2-Linoleoylphosphatidylcholine, also known as Dilinoleoylphosphatidylcholine, primarily targets cell membranes . It is an amphoteric mixture containing phospholipids like phosphatidylcholine, which are key components of cell membranes . It can help maintain membrane fluidity and thereby increase the absorption of drugs .

Mode of Action

The compound interacts with its targets by maintaining membrane fluidity, which enhances the absorption of drugs . It can transport both hydrophilic and hydrophobic drugs . Interestingly, it has been reported to possess anticancer property in colon cancer . It also has a regulating influence on inflammation induced by deoxycholic acid (DC) and contributes to apoptosis of adipocytes .

Biochemical Pathways

1,2-Linoleoylphosphatidylcholine is involved in several biochemical pathways. It plays a significant role in HDL-mediated lipid transport . It also interacts with genes that are significantly enriched in these pathways .

Pharmacokinetics

It is known that the compound can increase the bioavailability of drugs by enhancing their absorption through the maintenance of membrane fluidity .

Result of Action

The compound’s action results in increased absorption of drugs, which can lead to enhanced therapeutic efficacy . In the context of cancer therapy, it has been reported to possess anticancer property in colon cancer . It also contributes to the apoptosis of adipocytes .

Action Environment

The action, efficacy, and stability of 1,2-Linoleoylphosphatidylcholine can be influenced by various environmental factors. It is known that the compound is obtained by water degumming the extracted oil of soybean seeds , suggesting that its production and availability might be influenced by factors affecting soybean cultivation.

Future Directions

DLPC is widely used in liver diseases of various origins, and its mode of action and pharmacological and clinical evidence of its efficacy are still a matter of continuous active research . Further long-term controlled clinical trials are required to precisely determine its benefit for alleviating symptoms, improving well-being, inducing histological changes, and slowing the progression of liver disease .

properties

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilinoleoylphosphatidylcholine | |

CAS RN |

6542-05-8 | |

| Record name | 1,2-Linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)